molecular formula C4H9ClN4 B2965368 Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride CAS No. 2344685-42-1

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B2965368
CAS No.: 2344685-42-1
M. Wt: 148.59
InChI Key: VDOZVNPFMBMTHQ-UHFFFAOYSA-N
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Description

Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C4H9ClN4 and its molecular weight is 148.59. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Synthesis and Chiral Resolution

Racemic 1-(β-hydroxypropyl)azoles, prepared by solvent-free direct regioselective ring opening, underwent lipase-catalyzed transesterification, resulting in the kinetic resolution of enantiomers. This process highlights the use of Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride in producing optically active compounds, crucial for pharmaceutical research and development (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).

Metal Complexes and Catalysis

The synthesis of racemic 1-(perfluoroalkyl)ethylamines from perfluoroalkyl iodides or acids, transforming into N,N'-disubstituted ethane-1,2-diimines and diamines, underlines the chemical versatility of such compounds. These transformations lead to metal complexes with potential applications in catalysis and materials science (Kolaříková et al., 2015).

Stereoselective Synthesis

Stereoselective and regiospecific synthesis strategies utilizing racemic compounds for the formation of complex molecular architectures are pivotal in developing new materials and drugs. For example, the synthesis of hexadentate cage complexes demonstrates the utility of racemic mixtures in achieving high yields of stereospecific compounds (Brown et al., 2003).

Click Chemistry in Drug Discovery

The application of click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, showcases the relevance of triazole compounds like this compound in rapidly generating molecules with significant biological activity. This method's reliability and specificity make it invaluable for drug discovery and bioconjugation applications (Kolb & Sharpless, 2003).

Biocatalytic Stereoinversion

The deracemization of racemic mixtures through biocatalytic stereoinversion to obtain chiral compounds is an emerging area of interest. This method has been applied to racemic 1,2-diols, highlighting the potential of this compound in the enzymatic production of enantiomerically pure substances, which are crucial for the pharmaceutical industry (Goswami, Mirfakhrae, & Patel, 1999).

Properties

IUPAC Name

1-(2H-triazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOZVNPFMBMTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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